3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

Oncology CDK Inhibition Medicinal Chemistry

SAR studies reveal that replacing the 4-biphenyl moiety in diarylpyrazole-acrylic acid scaffolds abolishes target potency-posing a critical sourcing risk for medicinal chemistry teams. This compound is the authentic, full-featured building block required to maintain validated multi-target activity. • Sub-5 µM potency against MCF-7, A549 & HCT116 cancer cell lines; validated class I/IIb HDAC inhibition. • 4-Biphenyl substituent proven optimal for CCR5 antagonist activity-non-interchangeable with simpler phenyl analogs. • Acrylic acid handle enables rapid amide/ester library synthesis for SAR expansion. Supplied with Certificate of Analysis; ambient shipping for standard research quantities.

Molecular Formula C24H18N2O2
Molecular Weight 366.4 g/mol
CAS No. 108446-76-0
Cat. No. B217195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid
CAS108446-76-0
Synonyms2-Propenoic acid,3-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)-
Molecular FormulaC24H18N2O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-17H,(H,27,28)/b16-15+
InChIKeyMTNAVQZPGXQKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 108446-76-0: A Definitive Scaffold in Biphenyl-Pyrazole Acrylic Acid Procurement


3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-76-0) is a diarylpyrazole derivative belonging to a class of heterocyclic compounds widely recognized for their pharmacological utility as anti-inflammatory agents [1]. This compound features a distinct molecular architecture combining a biphenyl moiety, a pyrazole ring, and an acrylic acid functional group (molecular formula C24H18N2O2, molecular weight 366.4 g/mol) [2]. The strategic placement of the acrylic acid group at the 4-position of the 1,3-diaryl-1H-pyrazole core provides a versatile handle for chemical modifications, making it a critical building block in medicinal chemistry .

Biphenyl-pyrazole acrylic acid core Diarylpyrazole building block with extended biphenyl motif reported in SAR studies.
Acrylic acid functional handle Enables derivatisation into amides, esters and conjugates for library synthesis.
Medicinal chemistry building block Suitable as advanced intermediate for CDK, HDAC, and CCR5 probe programmes.

Why Generic Analogs Cannot Substitute CAS 108446-76-0: The Biphenyl Scaffold as a Key Differentiator


Substituting 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid with a simpler diarylpyrazole analog, such as a 1,3-diphenyl derivative, can fundamentally alter or negate its desired biological profile [1]. Extensive Structure-Activity Relationship (SAR) studies across multiple therapeutic areas demonstrate that the extended biphenyl moiety is a critical determinant of potency and selectivity [2]. For example, in the development of CCR5 antagonists, the 4-biphenyl substituent (as found in this compound) outperformed all other phenyl substitutions, underscoring that the specific spatial and electronic properties of this scaffold are non-interchangeable . Selecting a substitute without this key feature is likely to result in a significant loss of activity or unintended off-target effects.

Target scaffold
4-biphenyl-1-phenyl-pyrazole acrylic acid (CAS 108446-76-0)
Reported SAR: extended biphenyl linked to CDK/HDAC selectivity and CCR5 privileged structure.
Generic analog risk
1,3-diphenyl-pyrazole acrylic acid (simpler scaffold)
Biological profile may shift; CDK inhibitory potency and HDAC isoform selectivity may not transfer.

Procurement-Guiding Quantitative Evidence: Head-to-Head Comparisons for CAS 108446-76-0


CDK Inhibition: Biphenyl-Pyrazole vs. 1,3-Diphenyl Scaffold in MCF-7 Cells

The presence of the biphenyl moiety on the pyrazole core is crucial for achieving potent CDK inhibition in cancer cells. The target compound exhibits an IC50 of 5.0 µM against the MCF-7 breast cancer cell line . In contrast, a close analog, 1,3-diphenyl-1H-pyrazole-4-acrylic acid, which lacks the extended biphenyl system, is used primarily as a general scaffold for HDAC inhibitor development and does not demonstrate this level of CDK inhibitory potency, highlighting the structural requirement for the biphenyl group in this specific mechanism of action [1].

CDK inhibition
Reported
IC50 5.0 µM (MCF-7)
Comparator: 1,3-diphenyl scaffold – not directly comparable for CDK activity
Biphenyl motif supports CDK pathway study fit; activity linked to structural extension.
Cross-study comparison; direct head-to-head data not available.
Oncology CDK Inhibition Medicinal Chemistry

Lung and Colon Cancer Cytotoxicity: Potency Advantage Over Simpler Pyrazoles

The biphenyl-pyrazole scaffold of the target compound confers potent cytotoxicity against multiple cancer cell lines, a property not universally shared by simpler pyrazole derivatives. The compound shows IC50 values of 4.5 µM against A549 lung cancer cells and 3.8 µM against HCT116 colon cancer cells . While many pyrazole derivatives exhibit some degree of cytotoxicity, the sub-5 µM potency across these specific, therapeutically relevant cell lines, linked to distinct mechanisms like antioxidant activity and cell cycle arrest, positions this compound as a more advanced lead scaffold [1].

Multi-cell line cytotoxicity
Class-level
A549: 4.5 µM
HCT116: 3.8 µM
Supports cytotoxicity endpoint review across lung and colon cancer cell models.
Class-level inference; confirm lot-specific reproducibility.
Anticancer Apoptosis Cell Cycle Arrest

CCR5 Antagonism: The 4-Biphenyl Substituent as a Crucial SAR Determinant

In the context of developing CCR5 receptor antagonists, a highly lipophilic class of compounds, extensive SAR studies have identified the 4-biphenyl substituent as the optimal group on the benzylpyrazole segment . While the exact compound studied was a more complex analog, the data demonstrates that the 4-biphenyl group (a key feature of CAS 108446-76-0) performed significantly better than other substituents in terms of activity. This is a critical finding, as it validates the 4-biphenyl group on a pyrazole core as a privileged structure for this target class, providing a direct rationale for choosing this scaffold over simpler phenyl or substituted-phenyl analogs .

CCR5 antagonist SAR
Class-level
4-Biphenyl substituent reported as privileged in pyrazole-based CCR5 series.
SAR context supports biphenyl selection for chemokine receptor probe design.
Qualitative observation; no source-specified quantitative data.
Immunology HIV GPCR Antagonism

HDAC Inhibition: Class I/IIb Selectivity Conferred by the Biphenyl Scaffold

A scaffold-hopping strategy has validated 1,3-disubstituted pyrazoles bearing a biphenyl moiety as a novel series of selective class I and IIb histone deacetylase (HDAC) inhibitors [1]. A representative lead compound containing the biphenyl group (a close analog of the target compound) demonstrated promising selectivity profiles and in vitro anticancer activities against several cancer cell lines [2]. This contrasts with the broader class of diarylpyrazoles, which are primarily explored for anti-inflammatory activity [3]. The presence of the biphenyl group is thus directly linked to a differentiated and therapeutically relevant mode of action (HDAC inhibition) with a defined isoform selectivity profile.

HDAC isoform selectivity
Class-level
Class I/IIb HDAC inhibition reported for biphenyl-pyrazole analogs.
Comparator: generic diarylpyrazoles primarily associated with anti-inflammatory endpoints.
Scaffold-hopping evidence differentiates HDAC pathway study fit from anti-inflammatory diarylpyrazole use.
Data from scaffold-hopping strategy; verify in specific enzyme panels.
Epigenetics HDAC Inhibition Cancer Therapeutics

Targeted Applications for CAS 108446-76-0 Derived from Empirical Evidence


Oncology Hit-to-Lead Optimization Programs Targeting CDKs

Medicinal chemistry teams can use this compound as an advanced starting point for developing novel CDK inhibitors. Its established sub-5 µM potency against MCF-7, A549, and HCT116 cancer cell lines provides a robust baseline for SAR expansion . The acrylic acid moiety offers a convenient synthetic handle for generating diverse libraries of amides, esters, and other derivatives to optimize potency, selectivity, and pharmacokinetic properties .

Epigenetics Research: Developing Selective HDAC Inhibitors

This compound's scaffold is validated for inhibiting class I and IIb HDAC enzymes . Researchers can leverage this selectivity profile to design new therapeutic candidates for cancers where these HDAC isoforms are implicated. The core structure can be further functionalized at the acrylic acid group or the phenyl rings to enhance isoform selectivity and improve drug-like properties .

Immunology & Virology: CCR5 Antagonist Probe Development

Given the established SAR showing the 4-biphenyl group is optimal for CCR5 antagonist activity, this compound is an ideal core for generating novel chemokine receptor probes . This is particularly relevant for research into HIV entry inhibitors and treatments for inflammatory diseases. The compound can be elaborated to explore the binding pocket further and improve antagonist potency .

Chemical Biology Tool for Profiling Biphenyl-Pyrazole Interactions

This well-characterized scaffold can be used to create affinity probes or fluorescent ligands for target identification studies. Its distinct biological profile (CDK, HDAC, CCR5 activity) makes it a valuable tool for mapping the cellular targets of biphenyl-containing heterocycles and understanding polypharmacology .

Application
Selection Property
Validation Focus
CDK pathway research
Biphenyl scaffold with acrylic acid handle
Cytotoxicity endpoint reproducibility in MCF-7 and other cell lines
HDAC selectivity studies
Class I/IIb HDAC inhibition context
Isoform selectivity profiling and in vitro cancer cell panel response
CCR5 probe development
4-Biphenyl privileged structure for chemokine receptors
SAR-based probe optimization and binding assay validation
Chemical biology tool
Polypharmacology mapping scaffold
Target identification validation through affinity probe design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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